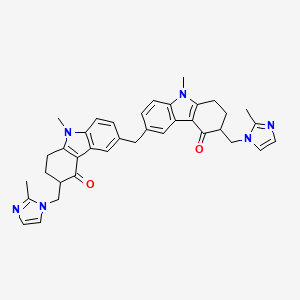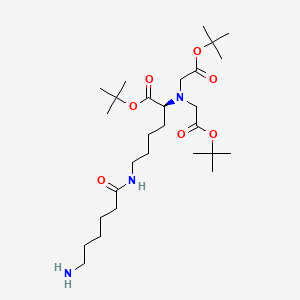
Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester involves the reaction of aminocaproic acid with nitrilotriacetic acid and tert-butyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired ester . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dimethyl sulfoxide, and methanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester is widely used in scientific research due to its metal chelating properties. It is utilized in:
Chemistry: As a chelating agent in various analytical and preparative procedures.
Biology: In studies involving metal ion interactions and enzyme inhibition.
Medicine: Research on its potential therapeutic applications, particularly in inhibiting fibrinolysis.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester involves its ability to bind metal ions, thereby inhibiting their catalytic activity. This chelation process can interfere with various biochemical pathways, including those involving metalloproteins and metalloenzymes . The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for many biological processes.
Comparison with Similar Compounds
Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester is unique due to its specific structure and chelating properties. Similar compounds include:
Ethylenediaminetetraacetic Acid (EDTA): Another widely used chelating agent with a different structure and binding affinity.
Diethylenetriaminepentaacetic Acid (DTPA): Known for its strong chelating properties and use in medical imaging.
Nitrilotriacetic Acid (NTA): A simpler chelating agent with fewer functional groups compared to this compound.
These compounds differ in their chemical structure, binding affinity, and specific applications, making this compound a unique and valuable tool in research and industry.
Properties
IUPAC Name |
tert-butyl (2S)-6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N3O7/c1-26(2,3)36-23(33)19-31(20-24(34)37-27(4,5)6)21(25(35)38-28(7,8)9)15-12-14-18-30-22(32)16-11-10-13-17-29/h21H,10-20,29H2,1-9H3,(H,30,32)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQRIMZKEURTGL-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCCCCN)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCNC(=O)CCCCCN)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652427 |
Source


|
| Record name | tert-Butyl N~6~-(6-aminohexanoyl)-N~2~,N~2~-bis(2-tert-butoxy-2-oxoethyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218921-96-0 |
Source


|
| Record name | tert-Butyl N~6~-(6-aminohexanoyl)-N~2~,N~2~-bis(2-tert-butoxy-2-oxoethyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
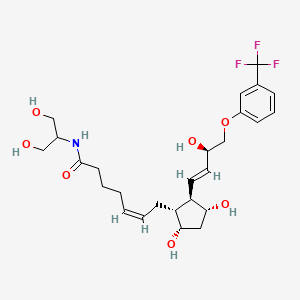
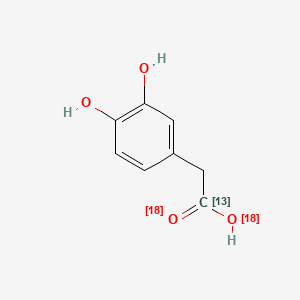
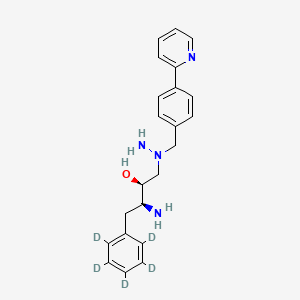
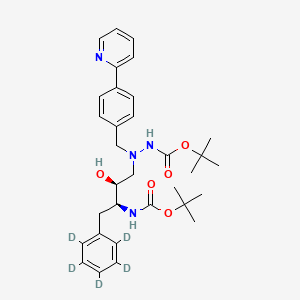

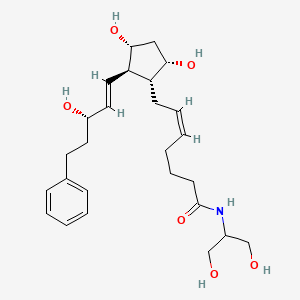
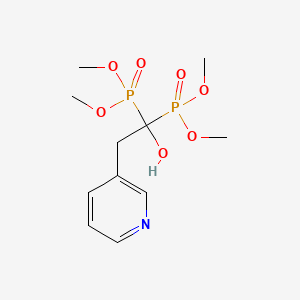
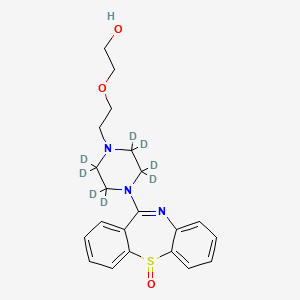
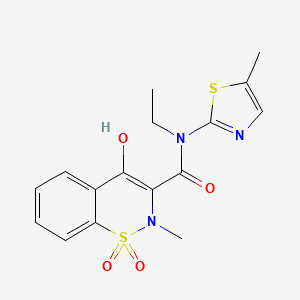
![3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol](/img/structure/B563736.png)
